molecular formula C19H21NO6 B4650780 3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate

3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate

Cat. No. B4650780
M. Wt: 359.4 g/mol
InChI Key: VRUBIIKQEPDRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate, also known as TMA-17, is a chemical compound belonging to the phenethylamine class of compounds. It was first synthesized by the chemist Thomas McLean in the early 2000s and has since gained attention for its potential use in scientific research.

Mechanism of Action

3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also have activity at other receptors, including the dopamine D2 receptor and the alpha-1 adrenergic receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate are not well understood, but it is believed to have psychoactive properties similar to other phenethylamine derivatives. It may cause changes in perception, mood, and cognition, as well as alterations in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate in lab experiments is its potential to selectively target specific receptors in the brain. This can help researchers better understand the role of these receptors in various physiological and pathological processes. However, one limitation is the lack of data on its safety and potential side effects, which could make it difficult to use in human studies.

Future Directions

There are many potential future directions for research on 3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate. Some possible areas of study include:
1. Further investigation of its pharmacological properties and mechanism of action
2. Exploration of its potential therapeutic applications, such as in the treatment of depression or anxiety disorders
3. Development of more selective compounds based on the structure of 3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate
4. Investigation of its potential use as a tool for studying the role of specific neurotransmitters in the brain.
Overall, 3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate is a promising compound with potential applications in scientific research. However, further studies are needed to fully understand its properties and potential uses.

Scientific Research Applications

3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate has been used in scientific research to study the effects of phenethylamine derivatives on the central nervous system. It has been shown to have affinity for various receptors in the brain, including the serotonin, dopamine, and norepinephrine receptors. This makes it a potential tool for studying the mechanisms of action of these neurotransmitters.

properties

IUPAC Name

[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-11-8-14(26-12(2)21)6-7-15(11)20-19(22)13-9-16(23-3)18(25-5)17(10-13)24-4/h6-10H,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUBIIKQEPDRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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